Ehretiolide

Description

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

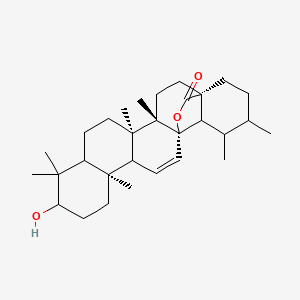

IUPAC Name |

(1S,4S,5R,13S,17S)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18?,19?,20?,21?,22?,23?,26-,27+,28-,29-,30-/m0/s1 |

InChI Key |

UVBLDLGZDSGCSN-OTMOWDRXSA-N |

Isomeric SMILES |

CC1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2C1C)OC3=O)(CCC(C6(C)C)O)C)C)C |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of Ehretiolide

Natural Sources and Distribution within the Ehretia Genus

The primary source of Ehretiolide is found within the Boraginaceae family, specifically in the Ehretia genus. This genus comprises approximately 66 species of trees and shrubs distributed across tropical regions of Asia, Africa, Australia, and the Americas. nih.govnih.gov While the genus is known to produce a variety of secondary metabolites, including flavonoids, phenolic acids, and benzoquinones, the occurrence of Ehretiolide appears to be highly specific. researchgate.netresearchgate.net

Isolation from Ehretia longiflora Root Extracts

Ehretiolide has been successfully isolated from the roots of Ehretia longiflora. researchgate.netthieme-connect.comnih.gov This medium-sized deciduous tree is found in Southern China, Indochina, and Taiwan. thieme-connect.com Scientific investigations into the chemical constituents of E. longiflora root extracts led to the identification of Ehretiolide as a novel compound. thieme-connect.comthieme-connect.com It is structurally classified as an ursulane-type triterpenoid (B12794562), which is a common class of triterpenoids. nih.govfrontiersin.org More specifically, it is characterized as a new ursulane-type triterpenoid that features both an O-(E)-4'-methoxylcinnamoyl moiety and a lactone group within its complex structure. nih.govfrontiersin.orgfrontiersin.org Its molecular formula has been reported as C₃₀H₄₆O₃. nih.gov

Table 1: Natural Source of Ehretiolide

| Compound | Natural Source | Plant Family | Plant Part |

|---|

Identification in Other Ehretia Species (e.g., Ehretia aspera)

Comprehensive reviews and specific studies on the phytochemistry of the Ehretia genus have, to date, only documented the presence of Ehretiolide in Ehretia longiflora. nih.govfrontiersin.orgresearchgate.net While other species, such as Ehretia aspera, have been studied for their chemical constituents, leading to the isolation of other compounds like the alkaloid Ehretinine, there are no current scientific reports confirming the presence of Ehretiolide in E. aspera or any other species of the genus. Therefore, the distribution of Ehretiolide appears to be highly restricted within the Ehretia genus based on available literature.

Contemporary Chromatographic Separation Techniques for Ehretiolide

The isolation of Ehretiolide from its natural source is a multi-step process that relies on a combination of modern chromatographic techniques. The strategy is guided by the compound's physicochemical properties and its biological activity.

Bioassay-Guided Fractionation Strategies

The initial impetus for the isolation of Ehretiolide from Ehretia longiflora was a bioassay-guided fractionation approach. researchgate.netnih.govcabidigitallibrary.org The crude methanolic extract of the plant's root demonstrated antitubercular activity against Mycobacterium tuberculosis strain H37Rv. thieme-connect.comcabidigitallibrary.org This finding prompted a systematic separation of the extract to identify the active components.

The process began with the methanolic extract being partitioned, with the ethyl acetate-soluble fraction showing significant bioactivity. thieme-connect.com This active fraction then became the primary material for further detailed separation, a strategy that directly links the chemical isolation process to a specific biological function and ultimately led to the purification of Ehretiolide among other compounds. thieme-connect.com

Column Chromatography Applications (e.g., Silica (B1680970) Gel, Reverse-Phase)

Following the initial solvent partitioning, column chromatography (CC) serves as the main workhorse for the separation of compounds from the active fraction. This technique separates molecules based on their differential adsorption to a stationary phase while a mobile phase passes through it. nih.gov For the isolation of triterpenoids like Ehretiolide, several types of column chromatography are employed.

Normal-Phase Column Chromatography: This typically involves using a polar stationary phase, most commonly silica gel. researchgate.netnih.gov The compounds are eluted with a non-polar mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate), with less polar compounds eluting first.

Reverse-Phase (RP) Column Chromatography: This method uses a non-polar stationary phase, such as silica gel chemically modified with C18 alkyl chains (RP-C18). researchgate.netredalyc.org Elution is carried out with a polar mobile phase, often a gradient of methanol/water or acetonitrile (B52724)/water. mdpi.com In this system, more polar compounds elute earlier.

Size-Exclusion Chromatography: Columns packed with materials like Sephadex (e.g., Sephadex LH-20) are also used to separate compounds based on their molecular size. researchgate.net

The isolation of Ehretiolide would involve a sequential combination of these column chromatography techniques to progressively enrich and purify the compound from the complex mixture of the ethyl acetate (B1210297) fraction.

Table 2: Column Chromatography Techniques for Triterpenoid Isolation

| Technique | Stationary Phase | Typical Mobile Phase System | Separation Principle |

|---|---|---|---|

| Normal-Phase CC | Silica Gel | Gradients of Hexane/Ethyl Acetate or Chloroform/Methanol | Polarity (Adsorption) |

| Reverse-Phase CC | C18-bonded Silica (RP-18) | Gradients of Acetonitrile/Water or Methanol/Water | Polarity (Partitioning) |

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final purification and analysis of compounds like Ehretiolide. scielo.br It operates on the same principles as column chromatography but uses much smaller particle sizes for the stationary phase and high pressure to move the mobile phase, resulting in superior separation efficiency.

Analytical HPLC: This is used to assess the purity of fractions obtained from column chromatography and to develop the separation method. It uses narrow columns and low flow rates to achieve high resolution.

Preparative HPLC: The goal of preparative HPLC is to isolate a pure compound in sufficient quantity for structure elucidation and biological testing. Once an effective separation is developed at the analytical scale, the method is scaled up to a preparative column, which has a larger diameter to accommodate a higher sample load.

For ursane-type triterpenoids such as Ehretiolide, reverse-phase HPLC is the most common mode. nih.gov A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, sometimes with an acid additive like formic acid to improve peak shape. redalyc.org

Table 3: Representative HPLC Conditions for Ursane-Type Triterpenoid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Reverse-Phase C18 (RP-18) silica gel column (e.g., 250 x 4.6 mm, 5 µm for analytical) redalyc.org |

| Mobile Phase | Gradient elution using Acetonitrile and Water, often with 0.1% Formic Acid redalyc.org |

| Detection | UV detector (e.g., at ~210 nm for compounds without strong chromophores) or an Evaporative Light Scattering Detector (ELSD) nih.gov |

| Flow Rate | ~0.5 - 1.0 mL/min for analytical scale |

| Mode | Analytical for purity checks; Preparative for final isolation |

Solvent Extraction and Purification Protocols for Ehretiolide

The initial step in isolating Ehretiolide from its natural source, such as the roots of Ehretia longiflora, involves solvent extraction. nih.govthieme-connect.com This process is designed to efficiently remove a wide range of chemical constituents from the dried and powdered plant material. Following the initial extraction, a series of purification steps are employed to separate Ehretiolide from the complex mixture of other extracted compounds.

A common protocol begins with the extraction of the plant material using methanol. nih.govthieme-connect.com The resulting crude methanolic extract contains a diverse array of compounds. This extract is then subjected to liquid-liquid partitioning, a technique that separates compounds based on their different solubilities in two immiscible liquids. For the isolation of Ehretiolide, the methanolic extract is typically partitioned with ethyl acetate. thieme-connect.comthieme-connect.com Ehretiolide, being a moderately polar triterpenoid, preferentially dissolves in the ethyl acetate layer, thus separating it from more polar and non-polar compounds.

The ethyl acetate fraction, now enriched with Ehretiolide and other compounds of similar polarity, undergoes further purification. This is typically achieved through various chromatographic techniques. Column chromatography is a fundamental method used in this stage, often employing silica gel as the stationary phase. researchgate.netresearchgate.net A gradient of solvents with increasing polarity is passed through the column to separate the compounds based on their affinity for the silica gel. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. nih.gov Further purification may involve more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) to yield pure Ehretiolide. pan.olsztyn.pl

The table below summarizes the general steps involved in the solvent extraction and purification of Ehretiolide.

| Step | Procedure | Purpose | Key Solvents/Materials |

| 1. Extraction | Maceration or Soxhlet extraction of dried, ground plant material. | To create a crude extract containing a broad spectrum of chemical compounds from the plant source. | Methanol |

| 2. Fractionation | Liquid-liquid partitioning of the crude extract. | To separate compounds based on polarity and enrich the target compound in a specific solvent layer. | Ethyl Acetate, Water |

| 3. Initial Purification | Column chromatography of the enriched fraction. | To separate compounds based on their affinity to the stationary phase, isolating fractions containing Ehretiolide. | Silica Gel, Hexane, Ethyl Acetate, Chloroform, Methanol |

| 4. Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) or recrystallization. | To achieve a high degree of purity for the isolated Ehretiolide. | Acetonitrile, Water |

Detailed research findings from the bioassay-guided fractionation of the methanolic extract of Ehretia longiflora roots led to the successful isolation of Ehretiolide along with several other novel and known compounds. nih.gov The process involved systematic separation and was guided by the antitubercular activity of the fractions. thieme-connect.com

Biosynthetic Pathways and Precursor Incorporation Studies of Ehretiolide

Elucidation of Ehretiolide's Biosynthetic Origin

The hybrid nature of Ehretiolide points to a convergence of two major pathways in secondary metabolism: the mevalonate (B85504) pathway for the triterpenoid (B12794562) skeleton and the phenylpropanoid pathway for the acyl group.

The biosynthesis of all plant triterpenoids, including the ursane (B1242777) skeleton of Ehretiolide, originates from the mevalonate (MVA) pathway, which operates in the cytosol and endoplasmic reticulum. genome.jpscielo.br This pathway provides the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

The process begins with the condensation of three molecules of acetyl-CoA to form the C6 compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br The subsequent reduction of HMG-CoA to mevalonic acid, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. nih.gov Following a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. IPP is then isomerized to DMAPP.

The head-to-tail condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl diphosphate synthase, yields the C15 compound farnesyl diphosphate (FPP). frontiersin.org Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form the C30 linear precursor, squalene. mdpi.com Squalene undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene, the final linear precursor for all cyclic triterpenoids. frontiersin.orgmdpi.com The cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), is the most critical diversification step in triterpenoid biosynthesis. mdpi.com For Ehretiolide, an α-amyrin synthase-type OSC would catalyze the formation of the pentacyclic ursane scaffold. Subsequent tailoring reactions, such as hydroxylations by cytochrome P450 monooxygenases, would then occur to produce the specific 2α-hydroxyursane core ready for esterification.

| Step | Precursor | Key Enzyme Class | Product |

| 1 | Acetyl-CoA (x3) | Thiolase, HMGS | HMG-CoA |

| 2 | HMG-CoA | HMG-CoA Reductase (HMGR) | Mevalonate |

| 3 | Mevalonate | Kinases, Decarboxylase | Isopentenyl Diphosphate (IPP) |

| 4 | IPP | IPP Isomerase | Dimethylallyl Diphosphate (DMAPP) |

| 5 | IPP (x2) + DMAPP | Farnesyl Diphosphate Synthase (FPPS) | Farnesyl Diphosphate (FPP) |

| 6 | FPP (x2) | Squalene Synthase (SQS) | Squalene |

| 7 | Squalene | Squalene Epoxidase (SQE) | 2,3-Oxidosqualene |

| 8 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (e.g., α-amyrin synthase) | Ursane Skeleton (e.g., α-amyrin) |

| 9 | Ursane Skeleton | Cytochrome P450s, other tailoring enzymes | 2α-hydroxyursane precursor |

This table outlines the generalized mevalonate pathway leading to the triterpenoid core of Ehretiolide. The specific enzymes involved in Ehretiolide biosynthesis have not been individually characterized.

The caffeoyl moiety of Ehretiolide is derived from the phenylpropanoid pathway. psu.edumdpi.com This pathway is responsible for a vast array of plant natural products derived from the amino acid L-phenylalanine. rsc.orgwikipedia.org The first committed step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgnih.gov

Following this, a series of hydroxylation and methylation reactions can occur. wikipedia.org To form the caffeoyl group, cinnamic acid is first hydroxylated at the para-position by cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, to yield p-coumaric acid. nih.gov Subsequently, p-coumaric acid is hydroxylated at the 3-position by p-coumarate 3'-hydroxylase (C3'H) to produce caffeic acid. For the esterification reaction to occur, caffeic acid must be activated. This is typically achieved by the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by 4-coumaroyl-CoA ligase (4CL), to produce caffeoyl-CoA. rsc.org This activated phenylpropanoid is then ready to be transferred to the triterpenoid core.

| Step | Precursor | Key Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid |

| 2 | Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric Acid |

| 3 | p-Coumaric Acid | p-Coumarate 3'-Hydroxylase (C3'H) | Caffeic Acid |

| 4 | Caffeic Acid | 4-Coumaroyl-CoA Ligase (4CL) | Caffeoyl-CoA |

This table outlines the generalized phenylpropanoid pathway leading to the caffeoyl-CoA precursor required for Ehretiolide biosynthesis. The specific enzymes involved have not been characterized from Ehretia longiflora.

Identification and Characterization of Key Biosynthetic Enzymes

While the general classes of enzymes required for Ehretiolide biosynthesis can be predicted based on established pathways, the specific enzymes from Ehretia longiflora have not been isolated and characterized. The key enzymes would include:

Oxidosqualene Cyclase (OSC): An OSC responsible for forming the ursane skeleton from 2,3-oxidosqualene.

Cytochrome P450 Monooxygenases (P450s): A suite of P450s would be required for the regioselective hydroxylation of the ursane backbone to create the 2α-hydroxyursan-28-oic acid precursor.

Acyltransferase: The final step in the biosynthesis would be the esterification of the 3-hydroxyl group of the triterpenoid acid with the caffeoyl group from caffeoyl-CoA. This reaction is typically catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases, which are known to be involved in the formation of similar natural product esters.

No specific gene cloning or enzyme characterization studies for Ehretiolide biosynthesis are present in the current scientific literature.

Metabolic Engineering Approaches for Enhanced Ehretiolide Production

Metabolic engineering aims to improve the production of valuable compounds by modifying an organism's genetic and regulatory processes. nih.govnih.gov However, without the identification of the specific genes and enzymes in the Ehretiolide biosynthetic pathway, targeted metabolic engineering for its enhanced production is not yet feasible.

Future strategies, once the biosynthetic genes are discovered, could include:

Overexpression of rate-limiting enzymes in the native plant, such as HMGR from the mevalonate pathway or PAL from the phenylpropanoid pathway. scielo.br

Heterologous expression of the entire biosynthetic pathway in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae), which are common platforms for producing valuable terpenoids and phenolics.

Use of plant cell cultures of Ehretia longiflora and optimizing culture conditions or feeding precursors to enhance production.

Currently, there are no published reports on the metabolic engineering of any organism for the production of Ehretiolide.

In Vivo and In Vitro Biosynthetic Intermediates Analysis

The analysis of biosynthetic intermediates within the producing organism (Ehretia longiflora) is a crucial step in confirming a proposed pathway. Such studies would involve techniques like liquid chromatography-mass spectrometry (LC-MS) to search for and identify the predicted precursors in plant extracts. researchgate.net

Key predicted intermediates that would be targeted for analysis include:

Triterpenoid Precursors: α-amyrin, ursolic acid, and the final hydroxylated triterpenoid acid prior to esterification.

Phenylpropanoid Precursors: Cinnamic acid, p-coumaric acid, and caffeic acid. researchgate.net

Furthermore, in vitro assays using protein extracts from the plant could be performed with radiolabeled precursors (e.g., ¹⁴C-phenylalanine or ³H-mevalonate) to trace their incorporation into downstream products and identify enzymatic activities. To date, no specific studies detailing the in vivo or in vitro analysis of biosynthetic intermediates for Ehretiolide have been published.

Synthetic Chemistry and Structural Derivatization of Ehretiolide

Total Synthesis Strategies for Ehretiolide and Related Analogues

As of this writing, a completed total synthesis of Ehretiolide has not been reported in peer-reviewed literature. The following sections outline a hypothetical approach to its synthesis, based on its complex molecular architecture.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comicj-e.org A logical retrosynthetic analysis of Ehretiolide would begin by disconnecting the most accessible bonds.

The most evident disconnection point in Ehretiolide is the ester linkage between the triterpenoid (B12794562) core and the cinnamate (B1238496) moiety. This transform simplifies the target molecule into two key fragments: a complex triterpenoid lactone (Fragment A) and 4-methoxycinnamic acid (Fragment B).

Fragment A (Ursulane-type Triterpenoid Lactone): This polycyclic fragment represents the primary synthetic challenge. Its synthesis would require the construction of a pentacyclic system with multiple stereocenters. Further disconnection of this fragment would likely involve strategies common in terpene synthesis, such as intramolecular Diels-Alder reactions or polyene cyclization cascades to build the ring system.

Fragment B (4-Methoxycinnamic Acid): This fragment is readily synthesizable via standard organic reactions such as the Heck reaction or a Perkin condensation involving 4-methoxybenzaldehyde (B44291) and acetic anhydride. psu.edu It is also commercially available.

A plausible retrosynthetic pathway is depicted below:

| Target Molecule | Key Disconnection | Fragments |

| Ehretiolide | Ester Linkage | Fragment A: Ursulane Triterpenoid LactoneFragment B: 4-Methoxycinnamic Acid |

The forward synthesis would involve the synthesis of the two key fragments followed by their coupling via esterification to yield Ehretiolide.

The synthesis of a complex natural product like Ehretiolide, with its numerous stereocenters, necessitates precise control over stereochemistry and regiochemistry.

Stereoselective Methodologies: Asymmetric synthesis is critical for producing a single enantiomer of the final product. ethz.ch Key strategies would include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as terpenes or steroids, that already contain some of the required stereocenters. ethz.ch

Substrate-Controlled Reactions: Existing stereocenters on a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Reactions: Employing chiral reagents or catalysts (e.g., for asymmetric hydrogenation or epoxidation) to induce stereoselectivity. ethz.ch For instance, the creation of the hydroxyl group on the triterpenoid backbone would likely require a stereoselective reduction of a ketone precursor.

Regioselective Methodologies: Regioselectivity, or the control of reaction at a specific position on a molecule, is also crucial.

Protecting Groups: To prevent reactions at unintended sites, functional groups such as hydroxyls would need to be selectively protected and deprotected throughout the synthesis.

Directed Reactions: Functional groups can be used to direct reagents to a specific location. For example, a directed C-H activation could be used to introduce functionality at a specific carbon on the triterpenoid skeleton. The ene reaction with acylnitroso intermediates is a known method for regioselective and stereoselective synthesis of derivatives of other sesquiterpene lactones, such as parthenolide. nih.gov

Semi-Synthesis and Chemical Modifications of Ehretiolide

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy for producing analogues for structure-activity relationship (SAR) studies. Given that Ehretiolide is isolated from natural sources, semi-synthesis would be a practical approach for generating derivatives. researchgate.net

The cinnamate portion of Ehretiolide offers several sites for chemical modification to explore its impact on biological activity. Cinnamic acids and their derivatives are known to possess antimicrobial properties. psu.edumdpi.com

| Modification Site | Potential Reaction | Resulting Analogue |

| Aromatic Ring | Demethylation (e.g., with BBr₃) | 4'-Hydroxycinnamate analogue |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or alkyl groups |

| Alkene Double Bond | Hydrogenation (e.g., H₂, Pd/C) | Dihydrocinnamate analogue |

| Ester Linkage | Saponification followed by re-esterification | Analogues with different alcohol or acid side chains |

These modifications could probe the importance of the methoxy (B1213986) group, the aromatic ring's electronic properties, and the rigidity of the α,β-unsaturated system for antitubercular activity.

The complex triterpenoid skeleton is a key feature of Ehretiolide. frontiersin.orgnih.gov Its modification can provide insights into the pharmacophore. Triterpenoids can be modified through various reactions targeting their functional groups and carbon backbone. mdpi.com

| Modification Site | Potential Reaction | Resulting Analogue |

| Lactone Ring | Reduction (e.g., with LiAlH₄) | Diol analogue |

| Lactone Ring | Hydrolysis/Aminolysis | Ring-opened hydroxy-acid or hydroxy-amide |

| Hydroxyl Group | Acylation/Alkylation | Ester or ether analogues |

| Carbonyl Group (if exposed) | Reduction/Grignard Reaction | Alcohol or tertiary alcohol analogues |

Oxidation and reduction reactions are fundamental transformations that can be used to modify specific functional groups within Ehretiolide. libretexts.orgreb.rw A redox reaction involves the transfer of electrons between species. khanacademy.org

Oxidation:

The secondary alcohol on the triterpenoid backbone is a prime candidate for oxidation (e.g., using PCC or a Swern oxidation) to the corresponding ketone. This would eliminate a chiral center and a hydrogen bond donor.

Reduction:

The ester and lactone functionalities are susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert them into diols.

The α,β-unsaturated double bond in the cinnamate moiety could be selectively reduced via catalytic hydrogenation under mild conditions, leaving other functional groups intact.

A summary of potential redox modifications is provided below:

| Reaction Type | Target Functional Group | Reagents | Product |

| Oxidation | Secondary Alcohol | PCC, DMP, Swern | Ketone |

| Reduction | Ester / Lactone | LiAlH₄ | Diol |

| Reduction | Alkene (Cinnamate) | H₂, Pd/C | Saturated Cinnamate Ester |

| Reduction | Ketone (if oxidized) | NaBH₄ | Secondary Alcohol |

These modifications would systematically alter the electronic and steric properties of Ehretiolide, providing a library of compounds for further biological evaluation.

Preparation of Ehretiolide Analogues for Structure-Activity Relationship Investigations

As of the current body of scientific literature, dedicated studies on the comprehensive synthesis of Ehretiolide analogues for the explicit purpose of structure-activity relationship (SAR) investigations are not extensively documented. Research has primarily centered on the isolation of Ehretiolide from its natural sources, such as Ehretia longiflora, and the initial characterization of its biological properties, most notably its antitubercular activity. benthamdirect.comresearchgate.netresearchgate.net Ehretiolide has been identified as a novel ursulane-type triterpenoid that contains an O-(E)-4'-methoxylcinnamoyl group and a lactone moiety. mdpi.com It has demonstrated growth inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 41 µM. researchgate.net

The absence of extensive SAR studies on Ehretiolide represents a significant research gap and a promising opportunity for future investigation. The unique structural features of Ehretiolide, combined with its antitubercular activity, make it a compelling scaffold for medicinal chemistry campaigns.

To illuminate the potential for such future research, it is instructive to examine the SAR of structurally related ursulane-type triterpenoids, such as ursolic acid. The ursane (B1242777) skeleton is a common motif in a variety of bioactive natural products, and the synthetic modification of these molecules has been a subject of intense study. researchgate.netsinica.edu.twnih.gov These studies provide a valuable framework for predicting how modifications to the Ehretiolide structure might influence its biological activity.

Key sites for modification on the ursane scaffold that have been shown to be critical for biological activity in related compounds include the C-3 hydroxyl group, the C-28 carboxylic acid (which in Ehretiolide is part of a lactone ring), and various positions on the pentacyclic ring system. benthamdirect.commdpi.com

Table 1: Potential Sites for Derivatization of the Ehretiolide Scaffold and Their Predicted Impact on Bioactivity Based on Related Ursane Triterpenoids

| Modification Site | Potential Modification | Predicted Influence on Bioactivity (based on related compounds) | Relevant Activity |

| C-3 Hydroxyl Group | Esterification, Etherification, Oxidation | Modification at this site can significantly alter lipophilicity and interaction with target proteins, potentially enhancing anticancer and anti-inflammatory activities. mdpi.com | Anticancer, Anti-inflammatory |

| C-28 Lactone | Ring opening to form the carboxylic acid, Amidation of the resulting carboxyl group | The C-28 carboxyl group is often crucial for activity. Conversion to amides can modulate solubility and cell permeability, impacting cytotoxicity. mdpi.com | Anticancer, Antiviral |

| C-11 Position | Introduction of a keto group | An 11-keto function can enhance anti-inflammatory and anticancer activities. nih.gov | Anti-inflammatory, Anticancer |

| C-12, C-13 Double Bond | Epoxidation, Hydrogenation | Saturation or modification of this double bond can affect the overall conformation of the molecule and its interaction with biological targets. | General Bioactivity |

| O-(E)-4'-methoxylcinnamoyl Group | Variation of the aromatic substitution, Modification of the linker | The cinnamoyl moiety is a known pharmacophore. Altering its electronic and steric properties could fine-tune antitubercular activity. | Antitubercular, Antimicrobial |

The synthesis of Ehretiolide analogues would likely commence with the isolation of the parent compound from its natural source. Subsequent semi-synthetic modifications could then be performed. For instance, the C-3 hydroxyl group could be readily esterified with a variety of carboxylic acids to probe the effect of different substituents on activity. The lactone ring presents a more complex synthetic challenge but could potentially be opened under basic conditions to yield the corresponding C-28 carboxylic acid and C-13 hydroxyl group, providing a new set of functional groups for derivatization.

Table 2: Structure-Activity Relationship of Selected Ursolic Acid Derivatives as a Model for Potential Ehretiolide Analogues

| Compound | Modification from Ursolic Acid | Observed Biological Activity | Reference |

| Ursolic Acid | - | Baseline anticancer and anti-inflammatory activity. | sinica.edu.tw |

| 2α-Hydroxyursolic Acid | Introduction of a hydroxyl group at C-2 | Similar cytotoxic activity to ursolic acid. | sinica.edu.tw |

| Corosolic Acid (2α-hydroxyursolic acid) | Introduction of a hydroxyl group at C-2 | Enhanced inhibition of Protein Kinase C compared to ursolic acid. | sinica.edu.tw |

| Asiatic Acid | Introduction of hydroxyl groups at C-2 and C-23 | Varied, but often potent, anti-inflammatory and wound-healing properties. | nih.gov |

| C-28 Amide Derivatives | Conversion of the C-28 carboxylic acid to an amide | Generally enhances cytotoxic activity. The nature of the amine substituent is critical. | mdpi.com |

The data presented in Table 2 for ursolic acid derivatives underscores the chemical tractability of the ursane scaffold and the significant impact that even minor structural modifications can have on biological activity. These findings strongly suggest that a similar synthetic and SAR-driven approach to Ehretiolide could yield novel analogues with improved potency and selectivity as antitubercular agents or with other valuable pharmacological properties. Future research in this area is highly warranted to unlock the full therapeutic potential of the Ehretiolide scaffold.

Advanced Spectroscopic and Spectrometric Characterization of Ehretiolide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C, DEPT) Analysis of Ehretiolide

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer the initial insights into the structure of Ehretiolide.

The ¹H NMR spectrum reveals the number of distinct proton environments and their respective integrations (number of protons), chemical shifts (electronic environment), and coupling patterns (neighboring protons). Analysis of a hypothetical ¹H NMR spectrum of Ehretiolide would allow for the identification of protons attached to sp³, sp², and sp carbons, as well as protons on heteroatoms.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in Ehretiolide. The chemical shifts indicate whether a carbon is part of an alkyl, alkene, alkyne, aromatic, or carbonyl group.

The DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This information is crucial for piecing together the molecular fragments of Ehretiolide.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Ehretiolide (Note: This data is illustrative for a hypothetical structure of Ehretiolide)

| Position | δC (ppm) | Type (DEPT) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|---|

| 1 | 172.5 | C | - | - |

| 2 | 80.1 | CH | 4.85 | d (8.5) |

| 3 | 45.3 | CH | 2.60 | m |

| 4 | 35.8 | CH2 | 1.90, 1.75 | m |

| 5 | 130.2 | C | - | - |

| 6 | 125.5 | CH | 5.95 | t (7.0) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are pivotal in establishing the precise connectivity of atoms and the relative stereochemistry of a molecule. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum of Ehretiolide would reveal which protons are adjacent to each other, typically separated by two or three bonds. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum of Ehretiolide would link a specific proton signal to its attached carbon signal, confirming the C-H bonds. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for connecting the molecular fragments identified by COSY and for establishing the positions of quaternary carbons and heteroatoms within the structure of Ehretiolide. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry and conformation of Ehretiolide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. nih.gov This allows for the unambiguous determination of the molecular formula of Ehretiolide. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in the structure elucidation process, providing the foundation upon which the spectroscopic data is interpreted.

For Ehretiolide, an HRMS analysis, likely using electrospray ionization (ESI), would yield a highly accurate mass measurement, from which a unique and correct molecular formula could be derived.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies in Ehretiolide Characterization

While NMR and mass spectrometry provide the backbone of the structural analysis, IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties of Ehretiolide.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to particular bond types and functional groups. The IR spectrum of Ehretiolide would be used to identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), alkene (C=C), and ether (C-O) moieties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. researchgate.net The absorption of UV or visible light excites electrons to higher energy levels. The wavelength of maximum absorption (λmax) can indicate the extent of conjugation in Ehretiolide, helping to identify chromophores such as conjugated double bonds or aromatic rings. wikipedia.org

X-ray Crystallography for Absolute and Relative Stereochemical Elucidation of Ehretiolide

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

If a suitable single crystal of Ehretiolide can be obtained, X-ray crystallographic analysis would provide an unambiguous determination of its complete molecular structure, confirming the connectivity established by NMR and revealing the precise spatial arrangement of all atoms.

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Assignment

When X-ray quality crystals cannot be obtained, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute stereochemistry of chiral molecules.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The experimental ECD or ORD spectrum of Ehretiolide would be compared to spectra predicted by quantum chemical calculations for the possible enantiomers. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the stereocenters in Ehretiolide.

Despite a comprehensive search for the specific experimental spectroscopic data required to generate the requested article on Ehretiolide, this information is not available in the public domain. Peer-reviewed publications containing the detailed ¹H and ¹³C NMR assignments for Ehretiolide, which are essential for creating the specified data tables and for a comparative analysis with computational modeling, could not be located.

Therefore, it is not possible to generate the article focusing on the "Integration of Computational Modeling (e.g., DFT) for Spectroscopic Data Interpretation" for Ehretiolide without resorting to hypothetical data, which would compromise the scientific accuracy of the content. The instructions to include "Detailed research findings" and "Data tables" cannot be fulfilled without access to the foundational experimental data.

Mechanistic Investigations of Ehretiolide S Biological Activities

In Vitro Antimicrobial Activity of Ehretiolide

Evaluation Against Bacterial Pathogens (Mycobacterium tuberculosis, Gram-positive, Gram-negative)

There is conflicting and minimal information regarding the activity of Ehretiolide against Mycobacterium tuberculosis. One review article states that Ehretiolide demonstrated growth inhibitory activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 41 µM. researchgate.net However, the primary scientific paper detailing the isolation of Ehretiolide from the root of Ehretia longiflora does not report any such activity for this compound; instead, it attributes antitubercular activity to other molecules isolated from the same plant, namely ehretiquinone and prenylhydroquinone. nih.govnih.govfrontiersin.org

No scientific data was found regarding the evaluation of Ehretiolide against other Gram-positive or Gram-negative bacterial pathogens.

Table 1: Reported In Vitro Activity of Ehretiolide Against Mycobacterium tuberculosis

| Compound | Target Organism | Strain | Reported MIC | Citation | Note |

|---|

Antifungal Efficacy (Aspergillus niger, Candida albicans)

No published research or data was found on the in vitro evaluation of Ehretiolide's antifungal efficacy against Aspergillus niger or Candida albicans.

Proposed Molecular Mechanisms of Action in Microbial Systems (e.g., enzyme inhibition, cell division interference)

Due to the lack of confirmed antimicrobial activity, there are no proposed molecular mechanisms of action for Ehretiolide in microbial systems available in the scientific literature.

Anti-inflammatory Modulations by Ehretiolide

While crude extracts and other isolated compounds from the genus Ehretia have been shown to possess anti-inflammatory properties, no specific studies have been conducted on Ehretiolide itself. nih.govfrontiersin.org

Cellular Pathway Studies in Inflammatory Models (e.g., COX-2/PGE2, iNOS/NO pathways)

There is no available research data on the effects of Ehretiolide on the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway or the inducible Nitric Oxide Synthase (iNOS)/Nitric Oxide (NO) pathway.

Cytokine and Inflammatory Mediator Regulation

No studies detailing the effect of Ehretiolide on the regulation of cytokines or other inflammatory mediators have been published.

Antiparasitic Activity Assessment of Ehretiolide (e.g., protozoan parasites)

While specific studies on the effects of Ehretiolide against protozoan parasites are not available, significant findings have been reported regarding its activity against Mycobacterium tuberculosis. Bioassay-guided fractionation of extracts from the root of Ehretia longiflora identified Ehretiolide as a compound with notable antitubercular properties.

Research has demonstrated that Ehretiolide exhibits growth inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. This finding is particularly noteworthy for an unmodified natural product and suggests a potential mechanism for its therapeutic action.

Antitubercular Activity of Ehretiolide

| Compound | Target Organism | Activity | Source |

|---|---|---|---|

| Ehretiolide | Mycobacterium tuberculosis H37Rv | Growth inhibitory activity | Root of Ehretia longiflora |

Enzyme Inhibition Profiling and Molecular Target Identification of Ehretiolide (excluding human trials)

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the chemical compound “Ehretiolide.” At present, there are no published research findings, data tables, or detailed studies on the enzyme inhibition profiling or molecular target identification of this specific compound.

The investigation into a compound's mechanism of action is a critical step in understanding its potential biological activities. This typically involves a series of in vitro and in silico studies to determine its direct molecular targets and its inhibitory effects on various enzymes. Methodologies for such investigations are well-established in the field of chemical biology and drug discovery.

Standard Approaches for Enzyme Inhibition Profiling and Target Identification:

Enzyme Inhibition Assays: These experiments are designed to measure the extent to which a compound interferes with the activity of a specific enzyme. By testing the compound against a panel of different enzymes, researchers can create an inhibition profile, which provides insights into its selectivity and potential therapeutic applications.

Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays utilize a modified version of the compound to isolate its binding partners from complex biological samples like cell lysates. The identified proteins are then analyzed to determine the direct molecular targets.

Computational Modeling: In silico methods, including molecular docking and virtual screening, can predict the binding affinity and interaction of a compound with the three-dimensional structures of known protein targets. These computational predictions can then guide further experimental validation.

Despite the availability of these advanced techniques, their application to "Ehretiolide" has not been documented in publicly accessible scientific literature. Consequently, there is no data to populate tables on its enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values) or to list its confirmed molecular targets.

The absence of such fundamental data precludes any detailed discussion on the mechanistic underpinnings of Ehretiolide's biological activities. Further research is required to isolate or synthesize this compound in sufficient quantities for comprehensive biochemical and pharmacological evaluation. Until such studies are conducted and their results published, the enzyme inhibition profile and molecular targets of Ehretiolide will remain unknown.

Structure Activity Relationship Sar Studies of Ehretiolide and Its Derivatives

Systematic SAR Analysis of Ehretiolide Analogues

Systematic SAR analysis of Ehretiolide would involve the synthesis and biological evaluation of a series of analogues to pinpoint the key structural features responsible for its activity. While a dedicated study on a library of Ehretiolide analogues is not extensively documented, we can infer potential SAR from studies on related triterpenoids and cinnamic acid esters.

Key areas for modification would include:

The Cinnamic Ester Moiety: Modifications to the cinnamoyl group at the C-3 position are expected to significantly impact biological activity. This includes altering the substituent on the phenyl ring (e.g., hydroxyl, methoxy (B1213986), or other groups at various positions), changing the stereochemistry of the double bond (E vs. Z), or replacing the cinnamic acid with other acyl groups.

The Ursane (B1242777) Skeleton: Alterations to the triterpenoid (B12794562) backbone, such as the introduction or removal of hydroxyl groups or other functional groups at various positions, could modulate activity and selectivity.

The Lactone Ring: The presence and nature of the lactone ring are likely crucial for the compound's activity. Opening the lactone or modifying its structure would be important avenues for SAR exploration.

A study on the antitubercular activity of cinnamate (B1238496) esters of other triterpenes like betulinic, oleanolic, and ursolic acids revealed that the nature of the cinnamate ester at the C-3 position significantly influences antimycobacterial activity. researchgate.net This suggests that the 4'-methoxylcinnamoyl group in Ehretiolide is a key contributor to its observed antitubercular properties.

Correlating Structural Features with Biological Potency and Selectivity

The known antitubercular activity of Ehretiolide, with a reported Minimum Inhibitory Concentration (MIC) of 41 µM against Mycobacterium tuberculosis H37Rv, provides a basis for understanding the correlation between its structure and potency. researchgate.netmdpi.com The key structural features likely contributing to this activity are the ursane scaffold and the cinnamic ester side chain.

The Cinnamic Ester at C-3: The esterification of a triterpene acid with a cinnamic acid derivative has been shown to enhance biological activity in several instances. nih.gov The 4'-methoxy substituent on the cinnamoyl moiety of Ehretiolide may play a role in its potency. Studies on other cinnamic acid esters have shown that the substitution pattern on the phenyl ring significantly influences their antifungal and antimicrobial activities. mdpi.comnih.govplos.org For example, the position and nature of substituents (e.g., hydroxyl, methoxy) can affect the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The Ursane-Type Triterpenoid Core: Ursane triterpenoids themselves exhibit a wide range of biological activities. The lipophilic nature of this scaffold allows for penetration of cell membranes, which is particularly important for reaching intracellular targets in pathogens like Mycobacterium tuberculosis.

The Lactone Functionality: The presence of a lactone ring introduces a potential electrophilic site that could be involved in covalent interactions with biological macromolecules, a mechanism that can lead to potent and sometimes irreversible inhibition of target enzymes.

The combination of the bulky, lipophilic ursane skeleton with the planar, aromatic cinnamic ester and the reactive lactone ring likely results in a molecule with a specific three-dimensional shape and chemical reactivity profile that is responsible for its biological potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ehretiolide

While no specific Quantitative Structure-Activity Relationship (QSAR) models for Ehretiolide have been published, the principles of QSAR can be applied to understand the structural requirements for its antitubercular activity. QSAR studies on other classes of antitubercular natural products have identified several physicochemical descriptors that are often correlated with activity. nih.govnih.gov

A hypothetical QSAR model for Ehretiolide and its analogues would likely involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: These include parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These descriptors can quantify the electronic properties of the molecule, which are crucial for its interaction with biological targets. researchgate.net

Steric Descriptors: Molar refractivity, molecular volume, and surface area are examples of steric descriptors that describe the size and shape of the molecule.

Thermodynamic Descriptors: Parameters like the heat of formation and total energy can also be important predictors of biological activity. nih.govnih.gov

A QSAR study on a series of Ehretiolide analogues could lead to a mathematical model that predicts the antitubercular activity based on these descriptors. Such a model would be invaluable for the rational design of new, more potent Ehretiolide-based antitubercular agents. For instance, QSAR studies on other antitubercular compounds have highlighted the importance of dipole energy and heat of formation in correlating with activity. nih.govnih.gov

| Descriptor Category | Potential Importance for Ehretiolide Activity |

| Electronic | The methoxy group on the cinnamoyl moiety and the lactone ring's carbonyl group influence the electronic distribution, which can affect receptor binding. |

| Steric | The bulky ursane skeleton and the spatial arrangement of its substituents are critical for fitting into the active site of a biological target. |

| Lipophilicity (LogP) | A balanced lipophilicity is crucial for membrane permeability to reach the intracellular target in Mycobacterium tuberculosis. |

| Thermodynamic | The stability of the molecule, as indicated by its heat of formation, can be related to its reactivity and biological activity. |

Comparative Analysis with Other Ursulane Triterpenoids and Cinnamic Esters

A comparative analysis of Ehretiolide with other ursulane triterpenoids and cinnamic esters provides a broader context for understanding its SAR.

Comparison with Ursulane Triterpenoids: Many ursane triterpenoids, such as ursolic acid and oleanolic acid, possess a range of biological activities, including anticancer and anti-inflammatory effects. The presence of a cinnamoyl substituent can modulate these activities. sinica.edu.tw For instance, the esterification of the C-3 hydroxyl group of ursolic acid with cinnamic acid derivatives has been shown to influence its cytotoxicity. sinica.edu.tw In some cases, the cinnamoyl moiety enhances activity, while in others, it may not. This highlights the complex nature of SAR in this class of compounds. The unique lactone ring in Ehretiolide further distinguishes it from more common ursane triterpenoids and is a key feature for comparative analysis.

Comparison with Cinnamic Esters: Cinnamic acids and their esters are well-known for their antimicrobial properties. mdpi.com The SAR of cinnamic esters has been studied more extensively, revealing that:

Substituents on the phenyl ring significantly affect activity. For example, hydroxylation and methoxylation can either increase or decrease potency depending on their position.

The nature of the alcohol part of the ester is also crucial.

The table below provides a comparative overview of the structural features and reported activities of Ehretiolide and related compounds.

| Compound | Class | Key Structural Features | Reported Biological Activity |

| Ehretiolide | Ursulane Triterpenoid Cinnamic Ester | Ursane skeleton, C-3 O-(E)-4'-methoxylcinnamoyl group, lactone ring | Antitubercular researchgate.netnih.gov |

| Ursolic Acid | Ursulane Triterpenoid | Ursane skeleton, C-3 hydroxyl group, C-28 carboxylic acid | Anticancer, Anti-inflammatory sinica.edu.tw |

| Oleanolic Acid | Oleanane Triterpenoid | Oleanane skeleton, C-3 hydroxyl group, C-28 carboxylic acid | Anticancer, Anti-inflammatory sinica.edu.tw |

| Cinnamic Acid | Phenylpropanoid | Phenyl ring, acrylic acid side chain | Antimicrobial, Antitubercular mdpi.com |

This comparative analysis underscores the importance of the hybrid structure of Ehretiolide, where the combination of an ursane triterpenoid scaffold with a specific cinnamic ester and a lactone ring results in its unique biological activity.

Computational Chemistry and Molecular Modeling of Ehretiolide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.gov This method is crucial for understanding the binding mode of potential drug candidates and for screening large libraries of compounds against a biological target. nih.govresearchgate.net In the context of Ehretiolide, docking simulations have been employed to investigate its interaction with KPC-2, a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. researchgate.netplos.org

Computational studies have been conducted to screen phytoconstituents from the Ehretia species for their potential to inhibit the KPC-2 protein. researchgate.net In a notable in silico screening of 69 compounds, molecular docking was used to assess their binding affinity. researchgate.netresearchgate.net The binding affinity is often quantified by a docking score or glide energy, where a more negative value indicates a stronger predicted interaction. researchgate.net

Table 1: Example of Molecular Docking and MM-GBSA Results for Ehretia Phytoconstituents against KPC-2 Note: This table represents the type of data generated in computational studies. Specific values are derived from broader study results on Ehretia phytoconstituents. DB06 corresponds to Ehretiolide in the cited research.

| Compound | Glide Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |

| DB05 | -8.54 | -60.85 |

| DB06 (Ehretiolide) | -8.21 | -55.62 |

| DB09 | -9.21 | -65.33 |

| DB12 | -9.05 | -70.11 |

| Faropenem (Reference) | -6.88 | -47.15 |

| Data sourced from a computational study on Ehretia species phytoconstituents. researchgate.net |

Understanding the specific interactions between a ligand and its target is fundamental for lead optimization. Docking simulations reveal the key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. researchgate.netdrugdesign.org

For the KPC-2 enzyme, the active site is known to contain several crucial residues involved in substrate binding and catalysis, including the catalytic Ser70. nih.govnih.gov The binding of inhibitors can be stabilized by interactions with a constellation of residues. Computational studies on Ehretia phytoconstituents identified that residues such as Ser70, Trp105, Ser130, Asn132, and Thr237 are predominantly involved in binding within the KPC-2 active site. researchgate.net These interactions typically involve hydrogen bonds and hydrophobic contacts, which anchor the inhibitor in the binding pocket and block the enzyme's catalytic activity. researchgate.netdrugdesign.org

Table 2: Key KPC-2 Active Site Residues and Observed Interactions

| KPC-2 Residue | Role/Interaction Type | Reference |

| Ser70 | Catalytic residue, forms covalent intermediates; Hydrogen bonds | researchgate.netnih.gov |

| Trp105 | Part of the binding site; Hydrophobic interactions | researchgate.netnih.gov |

| Ser130 | Part of the binding site; Hydrogen bonds | researchgate.netnih.gov |

| Asn132 | Part of the binding site; Hydrogen bonds | researchgate.net |

| Glu166 | Activates hydrolytic water for deacylation | nih.gov |

| Asn170 | Coordinates hydrolytic water | nih.gov |

| Arg220 | Substrate binding and alignment | nih.govnih.gov |

| Thr237 | Substrate binding; Hydrogen bonds | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com These simulations are crucial for assessing the conformational stability of the ligand within the binding site and understanding how the protein's structure fluctuates in the presence of the ligand. researchgate.netnih.gov The stability of a protein-ligand complex during an MD simulation is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govmdpi.com

In the computational analysis of potential KPC-2 inhibitors from Ehretia, selected compounds were subjected to MD simulations, typically for durations such as 150 nanoseconds, to confirm the stability of the docking predictions. researchgate.net Such simulations can validate whether the ligand remains securely bound in the active site or if it adopts different conformations or disassociates. researchgate.netbiorxiv.org The results from these simulations established that certain phytoconstituents could attain stable conformations within the active site of the KPC-2 protein, reinforcing their potential as viable inhibitors. researchgate.netresearchgate.net

In Silico Screening and Virtual Library Design for Ehretiolide Derivatives

In silico screening, or virtual screening, involves the computational assessment of large collections of chemical compounds to identify those most likely to bind to a drug target. researchgate.netanimalmedicalresearch.org This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. plos.orgnih.gov The screening of 69 phytoconstituents from Ehretia against the KPC-2 protein is a direct application of this method. researchgate.net

Building on the scaffold of a promising natural product like Ehretiolide, a "virtual library" of derivatives can be designed and screened. drugdesign.orgdrugdesign.org This process involves computationally modifying the core structure of Ehretiolide by adding or altering functional groups to create a large, enumerated set of new molecules. drugdesign.org The goal is to explore the chemical space around the parent molecule to find derivatives with improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. drugdesign.org This virtual library can then be docked against the target protein to identify the most promising candidates for synthesis and biological evaluation. drugdesign.org

Theoretical Prediction of Chemical Reactivity and Spectroscopic Properties

Modern computational chemistry offers methods to predict the intrinsic chemical reactivity of molecules without performing experiments. rsc.orgrsc.org Approaches based on quantum mechanics, as well as newer machine learning models, can be used to forecast how a molecule like Ehretiolide might behave in different chemical environments. chemrxiv.orgnih.govneurips.cc Predicting properties like nucleophilicity and electrophilicity can provide insights into potential metabolic pathways or off-target reactions. chemrxiv.org While specific studies on the theoretical reactivity of Ehretiolide are not yet prevalent, these computational tools represent a significant area for future research to better understand its chemical behavior. rsc.orgrsc.org

Future Directions and Research Opportunities in Ehretiolide Chemistry and Biology

Elucidating Underexplored Mechanisms of Ehretiolide Biological Action

While initial studies have revealed some of the biological activities of Ehretiolide, a deep understanding of its mechanisms of action remains largely uncharted territory. nih.govresearchgate.net Future research should prioritize the elucidation of these molecular pathways. For instance, its reported antitubercular activity against Mycobacterium tuberculosis warrants in-depth investigation to identify its specific cellular targets and the biochemical pathways it disrupts. researchgate.netpsu.edunih.govmdpi.comresearchgate.net Understanding whether Ehretiolide inhibits cell wall synthesis, protein synthesis, or other essential processes in the bacterium is crucial for its development as a potential therapeutic agent.

Furthermore, the anti-inflammatory properties attributed to triterpenoids like Ehretiolide need to be explored at a mechanistic level. mdpi.com Investigations could focus on its interaction with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and its effect on the production of pro-inflammatory cytokines. frontiersin.org Computational docking and molecular dynamics simulations could provide initial insights into its binding affinity with various protein targets, guiding further experimental validation. aphrc.orgnih.gov

Expanding Research on Less Characterized Ehretia Species for Ehretiolide Discovery

The genus Ehretia, belonging to the Boraginaceae family, comprises numerous species, many of which remain phytochemically and pharmacologically unexplored. nih.govresearchgate.netfrontiersin.org To date, over 100 compounds, including flavonoids, phenylpropanoids, and triterpenoids, have been identified from this genus. nih.govresearchgate.netfrontiersin.org However, considering the vast diversity within the genus, there is a high probability of discovering novel Ehretiolide-related compounds or other bioactive molecules in less-studied Ehretia species. frontiersin.org

Systematic phytochemical screening of various parts—such as the roots, leaves, bark, and fruits—of different Ehretia species is a promising avenue for new discoveries. nih.govfrontiersin.orgirjmets.com Ethnobotanical knowledge, which documents the traditional medicinal uses of these plants, can serve as a valuable guide for selecting species with a higher likelihood of containing bioactive compounds. nih.govfrontiersin.org For example, species used in traditional medicine to treat infections or inflammatory conditions could be prioritized for the isolation of compounds with antimicrobial or anti-inflammatory activities. nih.gov

Developing Novel Ehretiolide-Based Scaffolds with Enhanced Bioactivities

The core structure of Ehretiolide presents a versatile scaffold for chemical modification to enhance its biological activities and improve its pharmacological properties. mdpi.com Structure-activity relationship (SAR) studies are essential to identify the key functional groups responsible for its bioactivity. Techniques such as semi-synthesis and total synthesis can be employed to create a library of Ehretiolide derivatives with modifications at various positions.

For instance, altering the ester or lactone functionalities, or introducing different substituents on the triterpenoid (B12794562) backbone, could lead to compounds with increased potency, selectivity, or improved pharmacokinetic profiles. mdpi.com The development of such novel scaffolds could expand the therapeutic potential of Ehretiolide beyond its currently known activities.

Addressing Reproducibility and Standardization in Ehretiolide Research Methodologies

A significant challenge in natural product research is the lack of reproducibility and standardization in methodologies, which can lead to inconsistent and unreliable results. nih.govresearchgate.netenago.com To advance Ehretiolide research, it is imperative to establish and adhere to standardized protocols for extraction, isolation, characterization, and biological testing.

This includes the use of well-characterized plant material, standardized extraction procedures to ensure consistent yields and phytochemical profiles, and the use of validated analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, for compound identification and purity assessment. rsc.orgnih.gov Furthermore, biological assays should be conducted using standardized protocols and cell lines to ensure the comparability of data across different studies. researchgate.net The transparent reporting of all experimental details is also crucial for enabling other researchers to replicate and build upon the findings. nih.govresearchgate.net

Integration of Multi-Omics Approaches in Ehretiolide Mechanistic Studies

The integration of "multi-omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex biological mechanisms of Ehretiolide. opentextbc.calibretexts.orgnih.gov Genomics can help identify the genetic basis of sensitivity or resistance to Ehretiolide in different cell types or organisms. byjus.com

Proteomics, the large-scale study of proteins, can identify the protein targets of Ehretiolide and how it modulates protein expression and post-translational modifications. opentextbc.calibretexts.orgbyjus.com This can provide a comprehensive view of the cellular pathways affected by the compound. opentextbc.calibretexts.org Metabolomics, the study of small molecules, can reveal changes in the metabolic profile of cells or organisms upon treatment with Ehretiolide, offering further insights into its mechanism of action. libretexts.org By combining these omics approaches, researchers can construct a holistic picture of Ehretiolide's biological effects and identify potential biomarkers for its activity. opentextbc.calibretexts.org

Opportunities for Sustainable Production and Green Chemistry Approaches for Ehretiolide

The reliance on natural sources for Ehretiolide raises concerns about sustainability and the potential for over-harvesting of Ehretia species. Therefore, exploring sustainable production methods is a critical future direction. Plant cell culture and metabolic engineering techniques could offer alternative and controlled sources of Ehretiolide, independent of geographical and seasonal variations.

Furthermore, the principles of green chemistry should be integrated into the extraction and synthesis processes of Ehretiolide and its derivatives. This includes the use of environmentally friendly solvents, the development of energy-efficient extraction methods, and the design of synthetic routes that minimize waste and the use of hazardous reagents. Such approaches will not only reduce the environmental impact of Ehretiolide research and production but also align with the growing demand for sustainable and eco-friendly chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.